molecular formula C12H18N2O2 B1349353 1-(3,5-Dimethoxyphenyl)piperazine CAS No. 53557-93-0

1-(3,5-Dimethoxyphenyl)piperazine

Cat. No. B1349353
CAS RN: 53557-93-0
M. Wt: 222.28 g/mol
InChI Key: COWMQOCYJSUFSB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)piperazine is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.28 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethoxyphenyl)piperazine is characterized by a piperazine ring attached to a phenyl ring, which is further substituted with two methoxy groups at the 3rd and 5th positions . The InChI code for this compound is 1S/C12H18N2O2/c1-15-11-7-10 (8-12 (9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

1-(3,5-Dimethoxyphenyl)piperazine has a molecular weight of 222.28 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 222.136827821 g/mol .

Scientific Research Applications

Anticancer Properties

1-(3,5-Dimethoxyphenyl)piperazine has demonstrated significant potential in cancer research. A study highlighted a novel compound incorporating 1-(3,5-Dimethoxyphenyl)piperazine that induces apoptosis in cancer cells, causes G2/M cell cycle arrest, and downregulates Bcl-2 protein levels. This compound also shows synergy with other anticancer agents, effectiveness against drug-resistant cancer cells, and potent anti-growth activity at low nanomolar concentrations. Intriguingly, it interacts with p68 RNA helicase, playing a crucial role in cancer progression, without inhibiting RNA unwinding by p68. Instead, it targets the β-catenin stimulated ATPase activity of p68 (Lee et al., 2013).

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1-(3,5-Dimethoxyphenyl)piperazine exhibit antimicrobial properties. A study synthesized N-Mannich bases of 1,3,4-oxadiazole with 1-(3,5-Dimethoxyphenyl)piperazine and found that some derivatives showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds demonstrated significant anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Sigma Receptor Imaging

1-(3,5-Dimethoxyphenyl)piperazine derivatives have been evaluated for their potential in sigma receptor imaging using Single Photon Emission Computed Tomography (SPECT). Studies indicate that these derivatives demonstrate high uptake and retention in the brain, suggesting their potential for mapping sigma receptors in the central nervous system and peripheral organs. These findings could be instrumental in understanding and treating various neurological and psychiatric conditions (Hirata et al., 2006).

Pharmaceutical Intermediates

1-(3,5-Dimethoxyphenyl)piperazine serves as a pharmaceutical intermediate in the synthesis of various compounds. Research outlines methods for synthesizing 1-(2,3-dichlorophenyl)piperazine, a derivative of 1-(3,5-Dimethoxyphenyl)piperazine, which is a crucial intermediate for pharmaceutical applications. The studies discuss different synthetic routes and their impact on the quality and yield of the final product. Such intermediates are essential in the development and manufacture of a variety of therapeutic drugs (Quan, 2006).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided when handling 1-(3,5-Dimethoxyphenyl)piperazine . Formation of dust and aerosols should also be avoided . It’s recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

One of the retrieved papers mentions that 1-(3,5-Dimethoxyphenyl)piperazine is a part of a novel anti-cancer agent, RX-5902, which interferes with beta-catenin function . This suggests potential future directions in the development of anti-cancer drugs.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMQOCYJSUFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371202
Record name 1-(3,5-dimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)piperazine

CAS RN

53557-93-0
Record name 1-(3,5-dimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dimethoxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YB Lee, YD Gong, H Yoon, CH Ahn, MK Jeon… - Bioorganic & medicinal …, 2010 - Elsevier
A series of novel quinoxalinyl-piperazine compounds, 1-[(5 or 6-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives were synthesized and …
Number of citations: 48 www.sciencedirect.com
YB Lee, YD Gong, DJ Kim, CH Ahn, JY Kong… - Bioorganic & medicinal …, 2012 - Elsevier
Based on the anticancer activity of novel quinoxalinyl-piperazine compounds, 1-[(5 or 6-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives published in …
Number of citations: 32 www.sciencedirect.com
L Xiong, H Wu, T Zhong, F Luo, Q Li, M Li, Y Fan - Antioxidants, 2022 - mdpi.com
Excessive reactive oxygen species (ROS) production leads to oxidative stress in cells, impairing the function of mitochondria and finally inducing cell apoptosis. Considering the …
Number of citations: 8 www.mdpi.com
MJ Choi, ES No, DA Thorat, JW Jang… - Journal of Medicinal …, 2013 - ACS Publications
A series of aryloxazole, thiazole, and isoxazole derivatives was synthesized as vascular-targeting anticancer agents. Antiproliferative activity and tumor vascular-disrupting activity of all …
Number of citations: 50 pubs.acs.org
M Gerlach, E Claus, S Baasner, G Müller… - … der Pharmazie: An …, 2004 - Wiley Online Library
Phenyl‐4‐piperazinyl‐carbonyl‐substituted nitrogen‐containing heterocycles were discovered at Zentaris as a new class of potent, synthetic, small molecule tubulin inhibitors with …
Number of citations: 8 onlinelibrary.wiley.com
JM Povedano, R Rallabandi, X Bai, X Ye… - Journal of medicinal …, 2020 - ACS Publications
A phenotypic high-throughput screen identified a benzamide small molecule with activity against small cell lung cancer cells. A “clickable” benzamide probe was designed that …
Number of citations: 5 pubs.acs.org
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org

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